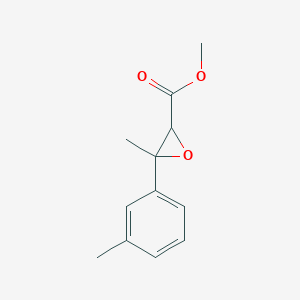
Methyl 3-methyl-3-(3-methylphenyl)oxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methyl-3-(3-methylphenyl)oxirane-2-carboxylate is an organic compound with the molecular formula C11H12O3. It is a member of the oxirane family, characterized by the presence of an epoxide ring. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
There are two primary methods for synthesizing Methyl 3-methyl-3-(3-methylphenyl)oxirane-2-carboxylate:
Epoxidation of Phenylpropene: This method involves the reaction of phenylpropene with a peroxide to form the desired epoxide.
Epoxidation of Phenylpropanone: In this method, phenylpropanone undergoes an epoxidation reaction to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale epoxidation reactions using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-3-(3-methylphenyl)oxirane-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include various alcohols, amines, and other substituted derivatives .
Scientific Research Applications
Methyl 3-methyl-3-(3-methylphenyl)oxirane-2-carboxylate is utilized in a wide range of scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and drug development.
Industry: The compound is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 3-methyl-3-(3-methylphenyl)oxirane-2-carboxylate involves the interaction of its epoxide ring with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to changes in the structure and function of the target molecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-phenyloxirane: Similar in structure but lacks the carboxylate group.
Oxirane, 2-ethyl-3-methyl-: Differs in the substitution pattern on the epoxide ring.
Oxirane, 2-methyl-3-propyl-: Another structural variant with different substituents.
Uniqueness
Methyl 3-methyl-3-(3-methylphenyl)oxirane-2-carboxylate is unique due to the presence of both the epoxide ring and the carboxylate group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
Methyl 3-methyl-3-(3-methylphenyl)oxirane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique oxirane structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and relevant research findings.
Chemical Structure and Properties
This compound features a three-membered oxirane ring, which contributes to its reactivity and biological properties. The molecular formula is C12H14O3, with a molecular weight of approximately 206.24 g/mol. The compound's structure allows for various chemical reactions, including nucleophilic attacks due to the ring strain inherent in oxiranes.
The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites in proteins. The oxirane ring's strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions that can modify biomolecules. This reactivity is crucial for the compound's potential therapeutic applications, particularly in inhibiting specific enzymes involved in disease processes.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Potential: The compound has shown promise in inhibiting the proliferation of cancer cells in vitro. For instance, studies have indicated that derivatives of this compound can induce apoptosis in various cancer cell lines, including lung carcinoma A549 cells.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Anticancer Studies:
A study evaluated the effects of this compound on A549 lung cancer cells. The results demonstrated a significant reduction in cell viability at concentrations as low as IC50=1.48μM. Further analysis revealed that the compound triggered apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent. -
Enzyme Interaction Studies:
Research has shown that the compound can inhibit key enzymes by forming covalent bonds with amino acid residues. This interaction is particularly relevant for designing drugs targeting metabolic pathways involved in cancer progression and microbial resistance.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 3-methyl-3-(3-methylphenyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-8-5-4-6-9(7-8)12(2)10(15-12)11(13)14-3/h4-7,10H,1-3H3 |
InChI Key |
DJBVZBCKZBTHDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2(C(O2)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















